3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-9-7(4-6)5-8(11)10(13)12(9)14/h2-4,8,14H,5,11H2,1H3 |
InChI Key |
YHNKOXHFIAAWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from 1-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one
The most direct route involves catalytic hydrogenation or chemical reduction of a nitro precursor. A high-yielding method reported in WO2003/72553 proceeds as follows:
Procedure :
-
Starting Material : 1-Methyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.04 g, 5.05 mmol) is suspended in a 2:1 ethanol/water mixture.
-
Reduction : Iron powder (0.85 g, 3.0 equiv.) and ammonium chloride (2.70 g, 10.0 equiv.) are added sequentially. The mixture is refluxed for 2 hours.
-
Workup : After cooling, the reaction is filtered through celite, extracted with ethyl acetate, and dried over MgSO₄.
-
Yield : 97% (0.86 g) as a yellow solid.
Key Advantages :
-
Avoids harsh conditions (e.g., high-pressure hydrogenation).
-
Scalable with minimal purification required.
Mechanistic Insight :
The nitro group is reduced to an amine via electron transfer from Fe⁰ in acidic conditions (NH₄Cl generates HCl in situ). The reaction follows a single-electron transfer (SET) mechanism, with Fe²⁺/Fe³⁺ intermediates facilitating nitro → amine conversion.
Friedel-Crafts Cyclization with Subsequent Functionalization
Lewis Acid-Mediated Cyclization
Patents US20040034228A1 and US6967209B2 describe intramolecular Friedel-Crafts alkylation for analogous quinolinones. Adapting this method for the 6-methyl derivative involves:
Procedure :
-
Precursor Synthesis : N-(4-Methoxyphenyl)-3-chloropropionamide is prepared from p-anisidine and 3-chloropropionyl chloride.
-
Cyclization : The precursor is treated with AlCl₃ (4 equiv.) in DMSO or N,N-dimethylacetamide at 150–160°C for 2 hours.
-
Demethylation : The methoxy group is hydrolyzed to a hydroxyl group under acidic conditions.
-
Amination : Introduction of the amino group via Hofmann rearrangement or direct substitution.
Challenges :
-
Positional selectivity for the 6-methyl group requires tailored starting materials.
-
Demethylation may necessitate harsh acids (e.g., HBr/AcOH), risking decomposition.
Yield Comparison :
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 85–92 | AlCl₃, 150°C, 2 h |
| Demethylation | 70–80 | 48% HBr, reflux, 6 h |
| Amination | 60–75 | NH₃/MeOH, 0.5 MPa, 80°C, 24 h |
Palladium-Catalyzed Dealkylation and Cyclization
Method from CN108383781B
This patent outlines a palladium-catalyzed approach for 6-hydroxy derivatives, which can be modified for the 6-methyl target:
Procedure :
-
Alkoxy Intermediate : React p-alkoxyaniline (R = methyl/ethyl) with 3-chloropropionyl chloride to form N-(4-alkoxyphenyl)-3-chloropropenamide.
-
Cyclization : PdCl₂ (10 mol%) catalyzes intramolecular cyclization at 100–110°C under 3–5 kg pressure.
-
Dealkylation : Simultaneous removal of the alkoxy group occurs via acidolysis.
Optimization Data :
-
Catalyst Loading : 10 mol% PdCl₂ maximizes yield (82%).
-
Solvent : Toluene improves reaction homogeneity vs. DMF.
Limitations :
-
Requires specialized equipment for high-pressure conditions.
-
Palladium residues necessitate post-reaction purification (e.g., chelating resins).
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Total Yield (%) | Steps | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nitro Reduction | 97 | 1 | Low | High |
| Friedel-Crafts | 45–55 | 3 | Moderate | Moderate |
| Palladium Catalysis | 70–75 | 2 | High | Low |
Key Findings :
-
The nitro reduction pathway offers superior yield and simplicity but requires access to the nitro precursor.
-
Palladium catalysis, while efficient, faces economic and technical barriers due to catalyst cost and pressure requirements.
Recent advances in biocatalysis (e.g., transaminases) could enable stereoselective introduction of the amino group under mild conditions. Preliminary studies on similar quinolines show 60–70% conversion using ω-transaminases.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-keto-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of 3-amino-6-methyl-3,4-dihydroquinolin-2(1H)-one.
Substitution: Formation of N-substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent.
Antiparasitic Properties
The compound has shown promise in treating parasitic infections, particularly those caused by protozoa such as Trypanosoma brucei, the causative agent of human African trypanosomiasis. In vitro studies reported an effective concentration (EC50) as low as 2 nM, indicating potent antiparasitic activity. This suggests its potential as a lead compound for developing new treatments for neglected tropical diseases .
Biochemical Properties
Synthesis and Evaluation
A detailed synthesis process was documented in a study where various derivatives of this compound were prepared using enzymatic methods. The resulting compounds were evaluated for their pharmacological activities, leading to the identification of several promising candidates with enhanced bioactivity compared to the parent compound .
Mechanism of Action
The mechanism of action of 3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally and functionally related analogues:
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity
- Amino and Hydroxy Groups: The presence of amino (C3) and hydroxy (C1) groups in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to CHNQD-00603, where hydroxyl and methoxy groups at C3/C4 promote osteogenic differentiation via Runx2 activation .
Side Chain Modifications
- Nitric Oxide Synthase (NOS) Inhibition: In the 3,4-dihydroquinolin-2(1H)-one series, side chains at N1 significantly affect potency. For example, compound 29 (pyrrolidine side chain) exhibits 160 nM nNOS inhibition, whereas compound 31 (8-fluoro, dimethylamino side chain) is 6-fold less potent (3.36 µM), highlighting the importance of side chain flexibility and electronic effects .
- CNS Activity : Triazole-containing derivatives (e.g., 3e ) demonstrate moderate CNS activity, likely due to improved blood-brain barrier penetration from lipophilic substituents .
Osteogenic and Anticancer Potential
- CHNQD-00603 (C3 methoxy, C4 hydroxy) promotes osteogenic differentiation in bone marrow stromal cells (BMSCs), suggesting that electron-donating groups at C3/C4 enhance osteogenesis .
- VEGFR2 Inhibitors : Analogues with alkyl/aryl substituents (e.g., 4m, 4q ) show sub-µM activity against glioblastoma via VEGFR2 kinase inhibition, indicating the scaffold’s adaptability to diverse targets .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural similarity.
Biological Activity
3-Amino-1-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one, a compound with the CAS number 177943-33-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12N2O
- Molecular Weight : 192.218 g/mol
- Structural Characteristics : The compound features a dihydroquinolinone core, which is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. Here are some key mechanisms identified in recent studies:
- Antiviral Activity : Studies have indicated that derivatives of quinolinones exhibit significant inhibition against Hepatitis B Virus (HBV) replication. For instance, compounds structurally related to this compound demonstrated effective antiviral properties in vitro at concentrations around 10 µM .
- Dopamine Receptor Modulation : Research has shown that certain derivatives can act as modulators for dopamine receptors, suggesting potential applications in treating neurological disorders .
- Antimycobacterial Activity : Recent investigations into quinolinone derivatives have revealed promising results against Mycobacterium tuberculosis, indicating that modifications to the core structure can enhance efficacy against resistant strains .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
| Activity Type | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| HBV Replication | 10 | High | |
| D2 Receptor Affinity | Varies | Significant | |
| Anti-TB Activity | Varies | Good to Excellent |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Hepatitis B Virus :
-
Dopamine Receptor Modulation :
- A pilot study synthesized various derivatives aimed at dopamine D2 receptors. The study found that specific modifications to the quinolinone structure enhanced binding affinity and selectivity for D2 receptors, indicating potential for treating conditions like schizophrenia and Parkinson's disease .
- Antimycobacterial Activity Against Drug-resistant Strains :
Q & A
Q. Key Characterization Tools :
- 1H NMR for verifying substituent positions and stereochemistry.
- Mass Spectrometry (ESI/EI) for molecular weight confirmation .
Advanced: How can structural modifications of the 3,4-dihydroquinolin-2(1H)-one core enhance selectivity for neuronal nitric oxide synthase (nNOS)?
Methodological Answer:
- Side-Chain Engineering : Introducing pyrrolidine or piperidine moieties (e.g., compound 35 ) improves nNOS selectivity by optimizing hydrophobic interactions in the enzyme's active site. For example, 24 (with a methylpyrrolidine side chain) showed enhanced potency over endothelial NOS (eNOS) .
- Fluorine Substitution : Adding fluorine at position 8 (e.g., compound 25 ) increases metabolic stability and selectivity. This was validated via recombinant human NOS assays using baculovirus-infected Sf9 cells .
- SAR Studies : Systematic variation of alkyl/aryl groups on the amino side chain (e.g., dimethylamino vs. diethylamino) revealed steric and electronic effects on binding affinity .
Basic: What analytical techniques are critical for confirming the purity and structure of 3,4-dihydroquinolin-2(1H)-one derivatives?
Methodological Answer:
- HPLC : Purity >95% is standard, as seen in compounds 70 and 71 , validated using C18 columns with UV detection .
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular formulas (e.g., 51 had an observed m/z of 359.1542 vs. calculated 359.1545) .
- 1H/13C NMR : Assignments of aromatic protons (δ 6.4–8.1 ppm) and carbonyl groups (δ 170–175 ppm) are critical for structural validation .
Advanced: How can computational methods guide the design of 3,4-dihydroquinolin-2(1H)-one derivatives as VEGFR2 inhibitors?
Methodological Answer:
- Molecular Docking : Compounds like 4m and 4u were docked into VEGFR2’s ATP-binding pocket using AutoDock Vina, revealing hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 .
- MD Simulations : Simulations (e.g., 100 ns runs in GROMACS) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .
- ADMET Prediction : Tools like SwissADME predict improved bioavailability for derivatives with logP <3 and fewer rotatable bonds .
Basic: What are the common challenges in reducing nitro groups during synthesis, and how are they addressed?
Methodological Answer:
- Catalyst Poisoning : Impurities in nitro precursors can deactivate Pd/C. Pre-purification via silica gel chromatography mitigates this .
- Over-Reduction : Hydrogenation of quinolinone rings is avoided by using milder conditions (e.g., room temperature, 1 atm H₂) .
- Workup Optimization : Filtration through Celite pads followed by methanol washes ensures catalyst removal without product loss .
Advanced: What in vivo models validate the therapeutic efficacy of 3,4-dihydroquinolin-2(1H)-one derivatives?
Methodological Answer:
- Pain Models : Compound (S)-35 showed efficacy in rat neuropathic pain models (e.g., chronic constriction injury) at 10 mg/kg oral doses, measured via von Frey filament assays .
- Glioblastoma Xenografts : Derivatives like 4t reduced tumor volume by 60% in murine models, assessed via bioluminescence imaging .
- Pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration are evaluated using LC-MS/MS, with AUC₀–24h >5000 ng·h/mL indicating suitability for CNS targets .
Basic: How are diastereomers resolved in 3,4-dihydroquinolin-2(1H)-one synthesis?
Methodological Answer:
- Chiral Chromatography : Compound 35 was separated into enantiomers using Chiralpak AD-H columns with hexane/isopropanol (90:10) .
- Salt Formation : Diastereomeric salts (e.g., with tartaric acid) are crystallized and filtered .
- Stereoselective Synthesis : Borane-mediated reductions (e.g., compound 43 ) yield >90% enantiomeric excess (ee) by leveraging chiral auxiliaries .
Advanced: What strategies improve the metabolic stability of 3-amino-substituted dihydroquinolinones?
Methodological Answer:
- Deuterium Incorporation : Replacing labile hydrogens (e.g., C-6 methyl) with deuterium reduces CYP450-mediated oxidation, as shown in microsomal assays .
- Prodrug Design : Phosphorylated prodrugs (e.g., TASP0410457 ) enhance oral bioavailability by masking polar groups .
- Enzymatic Stability : Incubation with liver S9 fractions identifies vulnerable sites. For example, fluorination at position 8 (compound 25 ) halved clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
